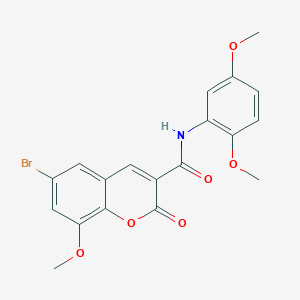![molecular formula C24H23ClN6O2 B5208332 5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a synthetic molecule that likely serves as a candidate for various biochemical applications. Its structure suggests potential activity in biological systems, given the presence of a benzamide backbone, which is commonly found in bioactive molecules.
Synthesis Analysis
Synthesis of similar compounds involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of related benzamide derivatives involves cyclization, alkylation, and amidation reactions, typically requiring precise control of reaction conditions to achieve the desired product with high purity and yield (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, revealing how substitutions on the benzamide ring influence molecular conformation and, consequently, reactivity and interaction with biological targets (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including hydrolysis, oxidation, and reactions with nucleophiles. The functional groups attached to the benzamide ring, such as chloro, methoxy, and pyrazole, significantly affect the compound's reactivity and the types of chemical transformations it can undergo (Raffa et al., 2019).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal form, of benzamide derivatives can be influenced by the nature of substituents on the aromatic ring. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilicity/nucleophilicity, and stability, are pivotal for understanding the interaction of benzamide derivatives with biological molecules. Computational chemistry, including density functional theory (DFT) calculations, provides insights into the electronic structure that governs these chemical properties (Halim & Ibrahim, 2022).
Orientations Futures
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2/c1-14-15(2)30-31(16(14)3)23-12-11-22(28-29-23)26-18-6-8-19(9-7-18)27-24(32)20-13-17(25)5-10-21(20)33-4/h5-13H,1-4H3,(H,26,28)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWNBTFMDOOHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5208250.png)
![N-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5208252.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)